REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([O:12]CC)=[O:11])=[CH:6][N:5]=1>C(O)C>[CH3:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][N:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
an appropriate amount of water and diethyl ether were added
|
Type
|
CUSTOM
|
Details
|
by liquid-separating operation
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |